molecular formula C15H21N3O B13448927 (4-Phenyl-piperazin-1-yl)-pyrrolidin-2-yl-methanone

(4-Phenyl-piperazin-1-yl)-pyrrolidin-2-yl-methanone

Cat. No.: B13448927
M. Wt: 259.35 g/mol
InChI Key: IMBNVEKXERUTFC-UHFFFAOYSA-N
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Description

(4-Phenyl-piperazin-1-yl)-pyrrolidin-2-yl-methanone is a chemical compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse pharmacological activities, including antimicrobial, antipsychotic, and anticancer properties. The structure of this compound consists of a phenyl group attached to a piperazine ring, which is further connected to a pyrrolidine moiety through a methanone linkage.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Phenyl-piperazin-1-yl)-pyrrolidin-2-yl-methanone typically involves the reaction of N-phenylpiperazine with a suitable pyrrolidine derivative. One common method is the reductive amination of a pyrrolidine ketone with N-phenylpiperazine using sodium cyanoborohydride in methanol as the reducing agent . The reaction is carried out under mild conditions, and the product is purified using standard chromatographic techniques.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using similar synthetic routes. The use of continuous flow reactors can enhance the efficiency and yield of the process. The reaction conditions are optimized to ensure high purity and minimal by-products, and the final product is subjected to rigorous quality control measures.

Chemical Reactions Analysis

Types of Reactions

(4-Phenyl-piperazin-1-yl)-pyrrolidin-2-yl-methanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the piperazine or pyrrolidine rings, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of N-alkyl or N-acyl derivatives.

Scientific Research Applications

(4-Phenyl-piperazin-1-yl)-pyrrolidin-2-yl-methanone has several applications in scientific research:

Mechanism of Action

The mechanism of action of (4-Phenyl-piperazin-1-yl)-pyrrolidin-2-yl-methanone involves its interaction with specific molecular targets, such as neurotransmitter receptors and enzymes. The compound can act as an agonist or antagonist at these receptors, modulating their activity and influencing various physiological processes. For example, it may bind to serotonin or dopamine receptors, affecting mood and behavior .

Comparison with Similar Compounds

Similar Compounds

    Aripiprazole: An antipsychotic drug with a similar piperazine structure.

    Buspirone: An anxiolytic agent that also contains a piperazine moiety.

    Trazodone: An antidepressant with a related chemical structure.

Uniqueness

(4-Phenyl-piperazin-1-yl)-pyrrolidin-2-yl-methanone is unique due to its specific combination of a phenyl-piperazine and pyrrolidine moiety, which imparts distinct pharmacological properties. Its ability to interact with multiple receptor types and its potential therapeutic applications make it a valuable compound in medicinal chemistry research .

Properties

Molecular Formula

C15H21N3O

Molecular Weight

259.35 g/mol

IUPAC Name

(4-phenylpiperazin-1-yl)-pyrrolidin-2-ylmethanone

InChI

InChI=1S/C15H21N3O/c19-15(14-7-4-8-16-14)18-11-9-17(10-12-18)13-5-2-1-3-6-13/h1-3,5-6,14,16H,4,7-12H2

InChI Key

IMBNVEKXERUTFC-UHFFFAOYSA-N

Canonical SMILES

C1CC(NC1)C(=O)N2CCN(CC2)C3=CC=CC=C3

Origin of Product

United States

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